molecular formula C39H34N2O5 B12059929 (2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-oxo-5-(trityl(15N)amino)(1,2,3,4,5-13C5)pentanoic acid

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-oxo-5-(trityl(15N)amino)(1,2,3,4,5-13C5)pentanoic acid

Cat. No.: B12059929
M. Wt: 617.6 g/mol
InChI Key: WDGICUODAOGOMO-NRDFGKSTSA-N
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Description

The compound (2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-oxo-5-(trityl(15N)amino)(1,2,3,4,5-13C5)pentanoic acid is a complex organic molecule with potential applications in various scientific fields. This compound is characterized by the presence of isotopically labeled nitrogen and carbon atoms, which makes it particularly useful in research involving isotopic tracing and molecular labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-oxo-5-(trityl(15N)amino)(1,2,3,4,5-13C5)pentanoic acid involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection steps. The key steps in the synthesis are as follows:

    Protection of Amino Groups: The amino groups are protected using fluorenylmethyloxycarbonyl (Fmoc) and trityl (Trt) groups to prevent unwanted reactions during the synthesis.

    Coupling Reactions: The protected amino acids are coupled using reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to form peptide bonds.

    Deprotection: The protecting groups are removed using specific reagents such as piperidine for Fmoc and trifluoroacetic acid (TFA) for Trt.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis procedures while ensuring the purity and yield of the final product. This may include optimizing reaction conditions, using automated peptide synthesizers, and employing purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

The compound (2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-oxo-5-(trityl(15N)amino)(1,2,3,4,5-13C5)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its isotopically labeled atoms make it valuable for studying reaction mechanisms and tracing molecular pathways.

Biology

In biological research, the compound can be used to label proteins or peptides, allowing researchers to track their interactions and movements within cells.

Medicine

In medicine, the compound may be used in the development of diagnostic tools or therapeutic agents, particularly in the field of cancer research where isotopic labeling can help in imaging and tracking drug distribution.

Industry

In the industrial sector, the compound can be used in the production of specialized chemicals and materials, particularly those requiring precise isotopic labeling.

Mechanism of Action

The mechanism of action of (2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-oxo-5-(trityl(15N)amino)(1,2,3,4,5-13C5)pentanoic acid involves its interaction with specific molecular targets. The isotopically labeled atoms allow for detailed studies of these interactions, providing insights into the pathways and processes involved. The compound may act by binding to specific proteins or enzymes, altering their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxy-5-oxopentanoic acid
  • (2S)-2-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)-3-(quinolin-3-yl)propanoic acid
  • (2S)-2-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid

Uniqueness

The uniqueness of (2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-oxo-5-(trityl(15N)amino)(1,2,3,4,5-13C5)pentanoic acid lies in its isotopic labeling, which allows for precise tracking and analysis in various scientific applications. This makes it particularly valuable in research settings where detailed molecular information is required.

Properties

Molecular Formula

C39H34N2O5

Molecular Weight

617.6 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-oxo-5-(trityl(15N)amino)(1,2,3,4,5-13C5)pentanoic acid

InChI

InChI=1S/C39H34N2O5/c42-36(41-39(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29)25-24-35(37(43)44)40-38(45)46-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34/h1-23,34-35H,24-26H2,(H,40,45)(H,41,42)(H,43,44)/t35-/m0/s1/i24+1,25+1,35+1,36+1,37+1,40+1,41+1

InChI Key

WDGICUODAOGOMO-NRDFGKSTSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)[15NH][13C](=O)[13CH2][13CH2][13C@@H]([13C](=O)O)[15NH]C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Origin of Product

United States

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